molecular formula C23H32N4O4S B2713634 6-(azepan-1-ylsulfonyl)-2-oxo-N-(3-pyrrolidin-1-ylpropyl)-1H-quinoline-4-carboxamide CAS No. 687590-33-6

6-(azepan-1-ylsulfonyl)-2-oxo-N-(3-pyrrolidin-1-ylpropyl)-1H-quinoline-4-carboxamide

Cat. No. B2713634
M. Wt: 460.59
InChI Key: AIWDNVOUORZQGZ-UHFFFAOYSA-N
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Description


6-(azepan-1-ylsulfonyl)-2-oxo-N-(3-pyrrolidin-1-ylpropyl)-1H-quinoline-4-carboxamide is a complex organic compound with a quinoline core. Its chemical structure suggests the presence of a quinoline ring, a sulfonyl group, and amide functionality. The azepan-1-yl and pyrrolidin-1-yl substituents contribute to its overall pharmacological properties.



Synthesis Analysis



Molecular Structure Analysis


The molecular structure consists of a quinoline ring fused with a pyrrolidine ring. The sulfonyl group is attached to the azepane nitrogen, contributing to its overall polarity and reactivity. Analyzing the stereochemistry and spatial arrangement of substituents is crucial for understanding its biological interactions.



Chemical Reactions Analysis


Predicting chemical reactions involving this compound would depend on its functional groups. Potential reactions may include hydrolysis, oxidation, or nucleophilic substitutions. Experimental data from relevant studies would provide insights into its reactivity.



Physical And Chemical Properties Analysis



  • Solubility : Investigate its solubility in various solvents (e.g., water, organic solvents).

  • Melting Point : Determine the melting point to assess its stability.

  • pKa : Evaluate the acidity/basicity of functional groups.

  • LogP (Partition Coefficient) : Assess its lipophilicity and potential for membrane permeability.

  • UV-Vis Absorption : Study its absorption spectrum for analytical purposes.


Scientific Research Applications

Synthesis and Structural Analysis

Research has explored the synthesis and structural analysis of quinoline derivatives, revealing their potential for creating new chemical entities with significant biological activities. For example, the study by Shishkina et al. (2018) on polymorphic modifications of a quinoline derivative exhibiting diuretic properties demonstrates the importance of understanding structural variations and their impacts on biological activity and solubility, which could be relevant for developing new drugs or research tools Shishkina et al., 2018.

Medicinal Chemistry and Drug Discovery

The molecule's structure suggests potential applications in medicinal chemistry, as evidenced by research into similar quinoline carboxamides. For instance, studies on 3-quinoline carboxamides have shown these compounds as potent inhibitors of ataxia telangiectasia mutated (ATM) kinase, highlighting their relevance in developing therapies for cancer and other diseases Degorce et al., 2016.

Antimicrobial Research

Quinoline derivatives have been extensively studied for their antimicrobial properties. Research focusing on modifications at specific positions of the quinoline ring has led to the discovery of compounds with enhanced antibacterial potency, indicating the potential for the development of new antibiotics or antiseptic agents Fujita et al., 1998.

Heterocyclic Chemistry

The molecule falls within the domain of heterocyclic chemistry, where research aims to explore new synthetic routes and reactions for constructing complex heterocycles. Studies have investigated the cyclization of lithiated pyridine and quinoline carboxamides for synthesizing various heterocyclic compounds, demonstrating the versatility of quinoline derivatives in synthesizing bioactive molecules Clayden et al., 2005.

Safety And Hazards


Assess its toxicity, mutagenicity, and potential adverse effects. Safety data, including LD50 values and toxicological profiles, are crucial for drug development.


Future Directions



  • Biological Studies : Investigate its interactions with cellular targets.

  • Structure-Activity Relationship (SAR) : Explore analogs to optimize pharmacological properties.

  • Pharmacokinetics : Assess absorption, distribution, metabolism, and excretion.

  • Preclinical Trials : Evaluate efficacy and safety in animal models.

  • Clinical Trials : If promising, proceed to human trials.


Please note that the above analysis is based on general knowledge, and specific details would require access to relevant scientific literature12. For a more in-depth understanding, consult peer-reviewed research articles and patents related to this compound.


properties

IUPAC Name

6-(azepan-1-ylsulfonyl)-2-oxo-N-(3-pyrrolidin-1-ylpropyl)-1H-quinoline-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H32N4O4S/c28-22-17-20(23(29)24-10-7-13-26-11-5-6-12-26)19-16-18(8-9-21(19)25-22)32(30,31)27-14-3-1-2-4-15-27/h8-9,16-17H,1-7,10-15H2,(H,24,29)(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AIWDNVOUORZQGZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCN(CC1)S(=O)(=O)C2=CC3=C(C=C2)NC(=O)C=C3C(=O)NCCCN4CCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H32N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

460.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-(azepan-1-ylsulfonyl)-2-oxo-N-(3-pyrrolidin-1-ylpropyl)-1H-quinoline-4-carboxamide

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